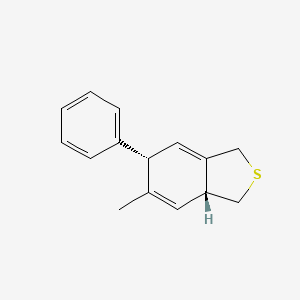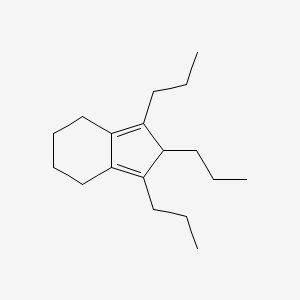
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is an organic compound with a unique structure that includes a tetrahydroindene core substituted with three propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene typically involves the alkylation of tetrahydroindene with propyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroindene, followed by the addition of propyl bromide or propyl chloride to introduce the propyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient reaction kinetics and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to a biological response.
Comparaison Avec Des Composés Similaires
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-1H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-3H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-naphthalene
Uniqueness: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is unique due to its specific substitution pattern and the presence of the tetrahydroindene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Propriétés
Numéro CAS |
306274-39-5 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1,2,3-tripropyl-4,5,6,7-tetrahydro-2H-indene |
InChI |
InChI=1S/C18H30/c1-4-9-14-15(10-5-2)17-12-7-8-13-18(17)16(14)11-6-3/h14H,4-13H2,1-3H3 |
Clé InChI |
DRYSQAQRTBEIBY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=C2CCCCC2=C1CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


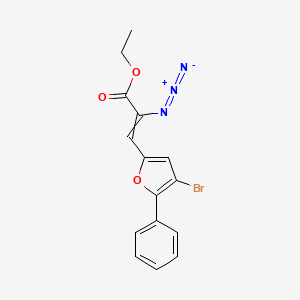
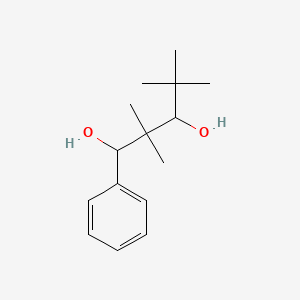
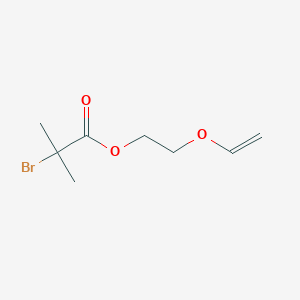
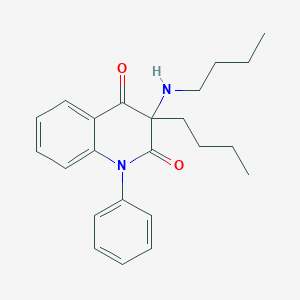
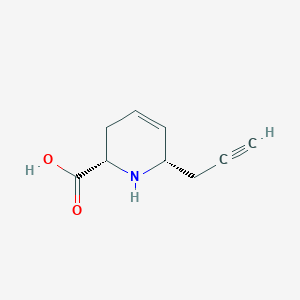
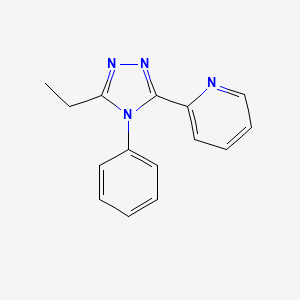
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)

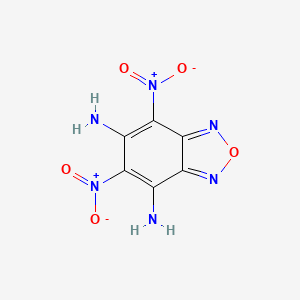
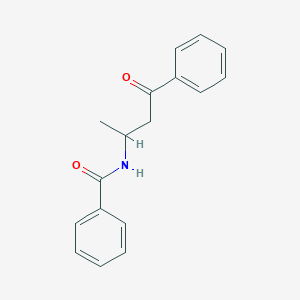
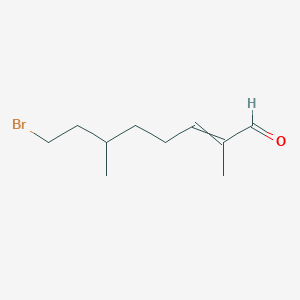
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
